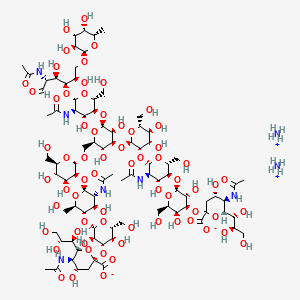

A2F N-Glycan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

A2F N-Glycan has numerous scientific research applications, including:

Chemistry: Used in the study of glycosylation patterns and their effects on protein function.

Biology: Plays a role in cell signaling and immune response modulation.

Industry: Employed in the production of biosimilars and the optimization of cell culture processes.

Safety and Hazards

A2F N-Glycan is non-hazardous and has been purified from natural sources certified to be free of all hazardous material including pathogenic biological agents . It is intended for in vitro research only and not for human or drug use .

Relevant Papers

The paper “Recent Advances in the Chemical Biology of N-Glycans” discusses the recent advances in the chemical biology of N-glycans . It highlights the progress in the elucidation of N-glycan functions at the molecular level . Interaction analyses with lectins by glycan arrays or nuclear magnetic resonance (NMR) using various N-glycans have revealed the molecular basis for the recognition of complex structures of N-glycans .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: A2F N-Glycan is typically purified from the oligosaccharide pool released from porcine thyroglobulin by hydrazinolysis using a combination of high-performance liquid chromatography (HPLC) and glycosidase digestion . The preparation involves several steps:

Deglycosylation: Enzymatic release of N-glycans using PNGase F.

Cleanup: Removal of excess dye using acetonitrile before eluting labeled samples with deionized water.

Industrial Production Methods: In industrial settings, the preparation of this compound involves high-throughput capillary electrophoresis platforms and rapid sample preparation technologies, such as Agilent AdvanceBio Gly-X and Gly-Q Glycan Analysis Systems .

Analyse Des Réactions Chimiques

Types of Reactions: A2F N-Glycan undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of aldehydes or ketones, while reduction may yield alcohols.

Mécanisme D'action

The mechanism of action of A2F N-Glycan involves its interaction with specific molecular targets and pathways. N-Glycans can modulate protein folding, stability, and interactions with other biomolecules. They also play a role in cell-cell communication and immune response regulation .

Comparaison Avec Des Composés Similaires

A1F Glycan: A monosialylated derivative of A2F N-Glycan.

NA2F Glycan: A degalactosylated derivative of this compound.

NGA2F Glycan: A substructure of Nthis compound.

Uniqueness: this compound is unique due to its di-sialylated, core-fucosylated structure, which imparts specific biological functions and properties. Its presence on various mammalian glycoproteins, including thyroglobulin and immunoglobulin G, highlights its importance in biological systems .

Propriétés

IUPAC Name |

diazanium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H148N6O66.2H3N/c1-22-48(118)60(130)63(133)81(143-22)141-20-34(117)67(49(119)29(10-97)91-23(2)107)152-78-45(94-26(5)110)57(127)68(39(17-104)148-78)153-82-64(134)73(156-86-77(62(132)53(123)36(14-101)147-86)158-80-47(96-28(7)112)59(129)70(41(19-106)150-80)155-84-66(136)75(55(125)38(16-103)145-84)162-90(88(139)140)9-31(114)44(93-25(4)109)72(160-90)51(121)33(116)12-99)56(126)42(151-82)21-142-85-76(61(131)52(122)35(13-100)146-85)157-79-46(95-27(6)111)58(128)69(40(18-105)149-79)154-83-65(135)74(54(124)37(15-102)144-83)161-89(87(137)138)8-30(113)43(92-24(3)108)71(159-89)50(120)32(115)11-98;;/h10,22,29-86,98-106,113-136H,8-9,11-21H2,1-7H3,(H,91,107)(H,92,108)(H,93,109)(H,94,110)(H,95,111)(H,96,112)(H,137,138)(H,139,140);2*1H3/t22-,29-,30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56+,57+,58+,59+,60+,61-,62-,63-,64-,65+,66+,67+,68+,69+,70+,71+,72+,73-,74-,75-,76-,77-,78-,79-,80-,81+,82-,83-,84-,85-,86+,89-,90-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSUFVPULQSNHG-IDLIUYBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)O)NC(=O)C)O)O)O)O.[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)O)NC(=O)C)O)O)O)O.[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H154N8O66 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2404.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

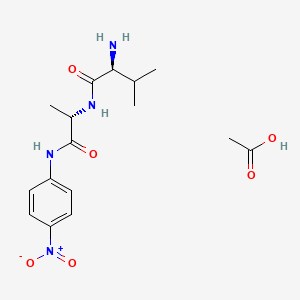

![(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione](/img/structure/B561254.png)

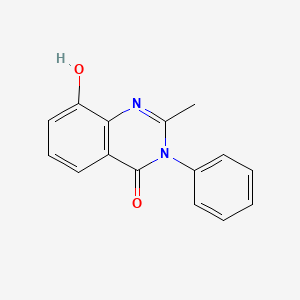

![(10R,13S)-10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dithiolan]-17(2H)-one](/img/structure/B561255.png)

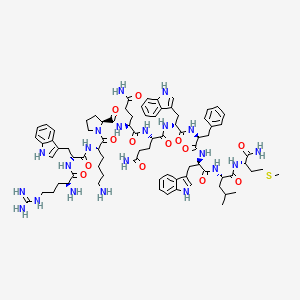

![(3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one](/img/structure/B561268.png)

![(1R,2R,4S,8R,10R,14R,18S)-14-hydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-ene-11,17-dione](/img/structure/B561271.png)